
3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride
Vue d'ensemble
Description
3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride is a useful research compound. Its molecular formula is C9H17Cl2N3S and its molecular weight is 270.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a pyrazole ring fused with a thiomorpholine structure, which contributes to its unique pharmacological properties.
- Molecular Formula : C₉H₁₆Cl₂N₃S
- CAS Number : 1798709-10-0
- SMILES Notation : CCN1C=C(C=N1)C2CSCCN2
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The binding of this compound to these targets can inhibit enzymatic activity or modulate signaling pathways, potentially leading to therapeutic effects against various diseases.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been evaluated against several bacterial strains, showing promising results in inhibiting growth and viability.
Table 1: Antimicrobial Activity Data
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 16 µg/mL | |
Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The anticancer potential of this compound has also been investigated, particularly in vitro against various cancer cell lines. Studies have shown that it can induce cytotoxicity, thereby inhibiting cancer cell proliferation.
Table 2: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC₅₀ (µM) | Reference |
---|---|---|
A549 (Lung Cancer) | 11.20 | |
HeLa (Cervical Cancer) | 15.73 | |
MCF7 (Breast Cancer) | 59.61 |
Case Studies and Research Findings
Several research findings have highlighted the potential applications of this compound in drug development:
- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of multidrug-resistant bacterial strains, suggesting its potential as a lead compound for new antibiotics.
- Cancer Therapeutics : In another investigation, the compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways, making it a candidate for further development as an anticancer agent.
- Molecular Docking Studies : Computational studies have suggested that the compound can form favorable interactions with key proteins involved in cancer progression and bacterial resistance mechanisms, supporting its candidacy for therapeutic development.
Applications De Recherche Scientifique
Cannabinoid Receptor Antagonism
One of the primary applications of 3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride is its role as a cannabinoid receptor 1 (CB1) antagonist. Research indicates that compounds with similar structures have been developed to target the endocannabinoid system, which plays a crucial role in maintaining homeostasis across various physiological systems. These antagonists have shown promise in treating conditions such as obesity, psychosis, and cognitive disorders . The compound's structural similarity to known CB1 antagonists suggests it may exhibit comparable pharmacological effects.
Antibacterial Activity
Studies have highlighted the antibacterial properties of pyrazole derivatives, including this compound. In vitro testing has demonstrated that related compounds exhibit significant activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is critical for optimizing its pharmacological properties. SAR studies reveal that modifications in the pyrazole ring and thiomorpholine moiety can enhance biological activity. For instance, specific substitutions at the 4-position of the pyrazole ring have been associated with increased potency against targeted receptors .
Modification | Effect on Activity | Reference |
---|---|---|
4-substitutions on pyrazole | Enhanced receptor binding | |
Variations in thiomorpholine structure | Improved antibacterial efficacy |
Therapeutic Potential in Obesity
A study exploring the effects of CB1 antagonists, including compounds similar to this compound, demonstrated significant weight loss in animal models. These findings suggest potential applications in obesity management through modulation of appetite and energy expenditure .
Antimicrobial Efficacy
In a comparative study, various pyrazole derivatives were tested for their antibacterial activity using the agar disc-diffusion method. The results indicated that certain derivatives exhibited high inhibition rates against multiple bacterial strains, underscoring the therapeutic potential of this class of compounds .
Propriétés
IUPAC Name |
3-(1-ethylpyrazol-4-yl)thiomorpholine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S.2ClH/c1-2-12-6-8(5-11-12)9-7-13-4-3-10-9;;/h5-6,9-10H,2-4,7H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVKWYSJQLAQAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2CSCCN2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.